1-Azido-3-methylbutan-2-one
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Overview
Description
1-Azido-3-methylbutan-2-one is an organic compound with the molecular formula C5H9N3O and a molecular weight of 127.1445 g/mol It is characterized by the presence of an azido group (-N3) attached to a ketone functional group
Preparation Methods
The synthesis of 1-Azido-3-methylbutan-2-one typically involves the reaction of 3-methylbutan-2-one with sodium azide (NaN3) in the presence of a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF) . The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Azido-3-methylbutan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through click chemistry.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and copper(I) catalysts for click reactions. Major products formed from these reactions include amines, triazoles, and other nitrogen-containing heterocycles .
Scientific Research Applications
1-Azido-3-methylbutan-2-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Some derivatives exhibit pharmacological properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Azido-3-methylbutan-2-one involves its ability to undergo nucleophilic substitution reactions, particularly with alkynes, to form triazoles. . The triazole products formed are known for their stability and biological activity.
Comparison with Similar Compounds
1-Azido-3-methylbutan-2-one can be compared with other azido ketones, such as:
1-Azido-3-methylbutane: Similar in structure but lacks the ketone functional group.
2-Azido-3-methylbutan-2-one: A positional isomer with the azido group attached to a different carbon atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the azido and ketone functional groups, which allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
76779-97-0 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-azido-3-methylbutan-2-one |
InChI |
InChI=1S/C5H9N3O/c1-4(2)5(9)3-7-8-6/h4H,3H2,1-2H3 |
InChI Key |
IGJOEYTXYXBXLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
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